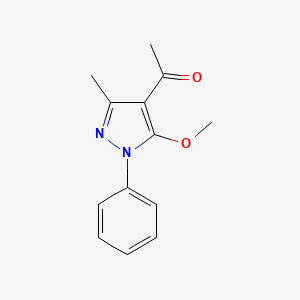

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

The synthesis of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 5-methoxy-3-methyl-1-phenylpyrazole with ethanone under acidic or basic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as Lewis acids or transition metal complexes .

Chemical Reactions Analysis

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions typically yield hydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy and phenyl groups can be replaced under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antimicrobial properties are often linked to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core but differ in their substitution patterns, leading to variations in reactivity and biological activity.

1-Phenyl-3-methyl-4-pyrazolyl derivatives: These compounds are structurally similar but may have different functional groups, affecting their chemical behavior and applications.

Biological Activity

1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a pyrazole derivative, has gained attention in recent years due to its diverse biological activities. This compound is characterized by a methoxy group and a phenyl ring, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The molecular formula of this compound is C15H15N3O, with a molecular weight of approximately 273.30 g/mol. The structure features a pyrazole ring substituted with a methoxy and a phenyl group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and gastric cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HER2-positive Breast Cancer | 15 | Inhibition of ELF3-MED23 interaction |

| Gastric Cancer | 20 | Induction of apoptosis |

| Colon Cancer | 25 | Cell cycle arrest |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly.

Case Study: Anti-inflammatory Effects

In a study involving mice with induced inflammation, administration of this compound resulted in a marked decrease in levels of TNF-alpha and IL-6 compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro. This effect is likely due to the antioxidant activity associated with the methoxy group.

Table 2: Neuroprotective Activity

| Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y Neuronal Cells | Reduced oxidative stress | Hwang et al., 2023 |

| Rat Model of Parkinson’s Disease | Improved motor function | ResearchGate Study |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions that are vital for cancer cell proliferation.

- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, leading to altered cell survival and apoptosis.

- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, protecting neuronal cells from damage.

Properties

CAS No. |

37703-82-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-(5-methoxy-3-methyl-1-phenylpyrazol-4-yl)ethanone |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17-3)15(14-9)11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

FEPXDQRQESZASE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.